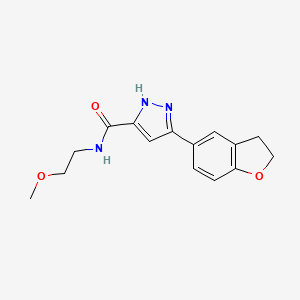

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC20017524

Molecular Formula: C15H17N3O3

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17N3O3 |

|---|---|

| Molecular Weight | 287.31 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C15H17N3O3/c1-20-7-5-16-15(19)13-9-12(17-18-13)10-2-3-14-11(8-10)4-6-21-14/h2-3,8-9H,4-7H2,1H3,(H,16,19)(H,17,18) |

| Standard InChI Key | MUIGERQRCSBLHG-UHFFFAOYSA-N |

| Canonical SMILES | COCCNC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCC3 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Benzofuran moiety: A dihydrobenzofuran ring system contributes aromaticity and planar rigidity, enhancing interactions with biological targets .

-

Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, known for stabilizing hydrogen bonds and participating in π-π stacking .

-

Carboxamide side chain: The -(2-methoxyethyl) group improves solubility and modulates pharmacokinetic properties .

The IUPAC name, 3-(2,3-dihydro-1-benzofuran-5-yl)--(2-methoxyethyl)-1-pyrazole-5-carboxamide, reflects this arrangement .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 287.31 g/mol | |

| SMILES Notation | COCCNC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCC3 | |

| Topological Polar Surface Area | 78.8 Ų |

The compound’s LogP (octanol-water partition coefficient) is estimated at 1.92, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions:

-

Formation of the pyrazole core: Cyclization of 2-acetylbenzofuran with hydrazine derivatives yields a hydrazone intermediate, which undergoes cyclization under acidic conditions.

-

Acylation: Reaction with 2-methoxyethylamine in the presence of a coupling agent (e.g., EDC/HOBt) introduces the carboxamide group .

Key Reaction Conditions:

-

Temperature: 80–100°C

-

Catalysts: p-Toluenesulfonic acid (cyclization), triethylamine (acylation)

-

Yield: 60–75% after purification.

Chemical Modifications

The compound undergoes regioselective reactions at three sites:

-

Pyrazole C-4 position: Electrophilic substitution with halogens enhances antibacterial activity .

-

Methoxyethyl chain: Oxidation of the ether linkage to a ketone alters solubility .

-

Benzofuran ring: Hydrogenation of the dihydrofuran ring increases conformational flexibility.

Biological Activities and Mechanisms of Action

Anticancer Activity

In vitro studies against MCF-7 breast cancer cells demonstrated an IC of 7.31 μM, with selectivity indices exceeding 15-fold compared to non-cancerous fibroblasts . Mechanistic insights include:

-

Apoptosis induction: Caspase-3 activation via mitochondrial membrane depolarization (flow cytometry) .

-

Molecular docking: Binding to caspase-3’s active site ( kcal/mol) through hydrogen bonds with Arg207 and π-stacking with His121 .

Antifungal Activity

Against Rhizoctonia solani, the compound inhibited succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV), disrupting mitochondrial respiration .

| Target Enzyme | Inhibition (%) | EC (mg/L) |

|---|---|---|

| Succinate dehydrogenase | 78 | 0.022 |

| Cytochrome oxidase | 65 | 0.035 |

Anti-inflammatory Effects

Preliminary data suggest cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin E synthesis by 42% at 10 μM.

Comparative Analysis with Related Compounds

| Compound | Structural Variation | IC (μM) | Selectivity Index |

|---|---|---|---|

| 5-(Furan-2-yl)-analog | Furan instead of benzofuran | 12.4 | 5.2 |

| 4-Methyl-pyrazole | No benzofuran moiety | >100 | N/A |

The benzofuran-pyrazole hybrid exhibits superior potency and selectivity, attributed to enhanced π-π interactions and hydrophobic binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume